molecular formula C23H20ClN3O3 B2557625 6-chloro-4-phenyl-N-(3,4,5-trimethoxyphenyl)quinazolin-2-amine CAS No. 312604-41-4

6-chloro-4-phenyl-N-(3,4,5-trimethoxyphenyl)quinazolin-2-amine

Cat. No.: B2557625
CAS No.: 312604-41-4
M. Wt: 421.88
InChI Key: BOGAAARFKPLVQT-UHFFFAOYSA-N
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Description

6-chloro-4-phenyl-N-(3,4,5-trimethoxyphenyl)quinazolin-2-amine is a useful research compound. Its molecular formula is C23H20ClN3O3 and its molecular weight is 421.88. The purity is usually 95%.
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Scientific Research Applications

Quinazoline Derivatives as Histamine Receptor Inverse Agonists

Quinazoline derivatives, including those structurally related to 6-chloro-4-phenyl-N-(3,4,5-trimethoxyphenyl)quinazolin-2-amine, have been explored for their potential as histamine H4 receptor inverse agonists. A study led by Smits et al. (2008) focused on the identification and optimization of quinazoline-containing H4 receptor compounds through a scaffold hopping exercise, utilizing in silico models. This approach yielded compounds with significant affinity for human histamine H4 and H1 receptors, suggesting a novel class of dual-action ligands with potential anti-inflammatory properties in vivo (Smits et al., 2008).

Antitumor Effects on Tumor Cells In Vitro

Research by Huang et al. (2012) investigated the anticancer activities of N-(4-chlorophenyl)-5,6,7-trimethoxyquinazolin-4-amine dihydrochloride against various cell lines. The compound demonstrated broad-spectrum anticancer activity, particularly through antiproliferation rather than cytotoxicity. This effect was linked to the inhibition of epidermal growth factor-induced phosphorylation of extracellular signal-regulated protein kinase1/2 (ERK1/2), indicating a potential mechanism for its antiproliferative effect and suggesting its viability as an anticancer agent (Huang et al., 2012).

Antimicrobial and Anti-inflammatory Properties

A study by Vachala et al. (2011) synthesized 6-chloro-2-phenyl-3-substituted quinazolin-4(3H)-ones and evaluated their anti-inflammatory, antiproliferative, and antimicrobial activities. The compounds showed promising results in inflammation inhibition and antiproliferative activity against various cell lines, as well as potent antimicrobial activity against a range of organisms, highlighting the diverse biological activities of quinazoline derivatives (Vachala et al., 2011).

Safety and Hazards

The safety and hazards associated with 6-chloro-4-phenyl-N-(3,4,5-trimethoxyphenyl)quinazolin-2-amine are not detailed in the retrieved sources .

Properties

IUPAC Name

6-chloro-4-phenyl-N-(3,4,5-trimethoxyphenyl)quinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3/c1-28-19-12-16(13-20(29-2)22(19)30-3)25-23-26-18-10-9-15(24)11-17(18)21(27-23)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGAAARFKPLVQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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